molecular formula C22H14F7N5O B10855052 N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide

N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B10855052
M. Wt: 497.4 g/mol
InChI Key: LHFFKHVGAKIDNO-UHFFFAOYSA-N
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Description

RP-6685 is a potent and selective inhibitor of DNA polymerase theta (Polθ), an enzyme involved in DNA repair processes. This compound has shown significant promise in preclinical studies, particularly in targeting cancers with BRCA mutations, such as breast and ovarian cancers .

Preparation Methods

Chemical Reactions Analysis

RP-6685 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RP-6685 has several scientific research applications:

Mechanism of Action

RP-6685 exerts its effects by inhibiting the DNA polymerase activity of Polθ. This enzyme is involved in the repair of DNA double-strand breaks through a process known as microhomology-mediated end joining. By inhibiting Polθ, RP-6685 prevents the repair of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancers with BRCA mutations, where the primary DNA repair pathways are already compromised .

Comparison with Similar Compounds

RP-6685 is compared with other similar compounds, such as:

    Compound 46: Another amino heteroaryl compound that showed a good profile but was not as effective as RP-6685.

    Compound 47: Similar to compound 46, it showed promise but did not match the efficacy of RP-6685.

The uniqueness of RP-6685 lies in its superior free exposure and efficacy in preclinical models, making it a more promising candidate for further development .

Properties

Molecular Formula

C22H14F7N5O

Molecular Weight

497.4 g/mol

IUPAC Name

N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H14F7N5O/c23-14-3-6-16(7-4-14)34(9-1-2-15-5-8-19(30)33-32-15)20(35)11-18-17(22(27,28)29)10-13(12-31-18)21(24,25)26/h3-8,10,12H,9,11H2,(H2,30,33)

InChI Key

LHFFKHVGAKIDNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CC#CC2=NN=C(C=C2)N)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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